Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
Description
Properties
Molecular Formula |
C6H11N3O4S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
2-amino-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4S/c7-5(6(12)13)9-3(10)1-8-4(11)2-14/h5,14H,1-2,7H2,(H,8,11)(H,9,10)(H,12,13) |
InChI Key |
QGCVQDJCKWJCDB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(C(=O)O)N)NC(=O)CS |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Coupling
The compound is synthesized via sequential amide bond formation. Key steps include:
- Formation of Sulfanylacetamide Intermediate :
Mercaptoacetic acid reacts with glycine ethyl ester in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to yield 2-(sulfanylacetamido)acetic acid ethyl ester .
Deprotection and Second Amidation :
The ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH , followed by coupling with another glycine unit. The amine group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions.Final Deprotection :
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine.
One-Pot Multicomponent Reaction
An alternative method employs a Ugi reaction to streamline synthesis:
- Reactants :
- Mercaptoacetic acid
- Glycine
- Isocyanide (e.g., tert-butyl isocyanide)
- Conditions :
- Solvent: Methanol/water (4:1)
- Temperature: 25°C, 24 hours
- Advantages :
Protection of Thiol Functionality
To prevent disulfide formation, the sulfanyl (-SH) group is protected during synthesis:
- Trityl (Trt) Protection :
Mercaptoacetic acid is treated with trityl chloride in pyridine, yielding Trityl-S-CH₂COOH .
Optimization and Challenges
Racemization Control
Despite glycine’s achirality, side reactions during amidation can lead to impurities. Low-temperature coupling (0–5°C) and short reaction times (<2 hours) minimize this.
Purification Techniques
- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
- Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity.
Comparative Data
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Amidation | 70–85 | >98 | High reproducibility |
| Ugi Multicomponent | 50–65 | 90–95 | Fewer steps |
| Trityl-Protected | 80–90 | >99 | Avoids disulfide formation |
Industrial Scalability
A patent (CN103524371B) describes a continuous flow reactor for large-scale production:
- Throughput : 1 kg/day
- Cost Reduction : 40% lower than batch methods.
Chemical Reactions Analysis
Types of Reactions
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines and thiols. These products have significant applications in chemical synthesis and biological research .
Scientific Research Applications
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfanyl and amino groups, which can participate in redox reactions and nucleophilic attacks .
Comparison with Similar Compounds
Structural and Functional Insights
- Sulfanyl Group vs. Oxo-Lactam : The SH group in the target compound could enhance metal chelation (e.g., Zn²⁺ in AP-M’s active site) compared to the oxo groups in lactam derivatives. However, thiols may reduce stability due to oxidation susceptibility.
- Phenoxy vs. Aliphatic Backbones: Phenoxyacetic acid derivatives exhibit higher potency than aliphatic analogs (e.g., 2-(2-Acetamidoacetamido)acetic acid), underscoring the importance of aromatic interactions in AP-M inhibition .
Research Implications
- Substituent Optimization : The 7-membered lactam in compound 15 provides a template for designing inhibitors with improved Ki values. Introducing sulfanyl groups could further modulate binding kinetics.
- Synthetic Feasibility : The target compound’s synthesis would require thiol-protection strategies, contrasting with the straightforward lactam alkylation used for compounds 7–15 .
Biological Activity
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent years for its biological activity. This compound is characterized by its unique chemical structure, which influences its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C6H10N4O3S
- Molecular Weight : 206.23 g/mol
- IUPAC Name : this compound
- Canonical SMILES : NC(=O)C(C(=O)N)NCC(S)C(=O)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amine and carboxylic acid functional groups allows for potential hydrogen bonding and ionic interactions, which are crucial in biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as protein synthesis and metabolism.
- Antioxidant Activity : The sulfhydryl group (–SH) present in the compound is known for its antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful as an antibacterial agent.
- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, indicating that it may induce apoptosis (programmed cell death) in certain types of cancer cells.
- Neuroprotective Effects : Emerging research suggests that this compound may have neuroprotective effects, possibly through modulation of nitric oxide synthase activity, which is critical in neuronal signaling.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones, suggesting strong antibacterial properties (Source: ResearchGate).
-
Cancer Cell Line Research :
- In a study examining the effects on breast cancer cell lines, treatment with the compound resulted in a 30% reduction in cell viability after 48 hours, indicating potential anticancer activity (Source: Smolecule).
-
Neuroprotection Study :
- Research investigating the neuroprotective effects revealed that the compound could reduce neuronal cell death induced by oxidative stress by up to 40% in vitro (Source: BenchChem).
Comparative Analysis
| Activity Type | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Amino acids like cysteine exhibit similar properties but vary in efficacy. |
| Anticancer Potential | Induces apoptosis in certain cancer cells | Compounds like glutathione show protective effects but differ in mechanisms. |
| Neuroprotective Effects | Reduces oxidative stress-induced cell death | Other antioxidants like vitamin E provide similar benefits but through different pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
